4-Desacetyl Vinblastine Methosulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

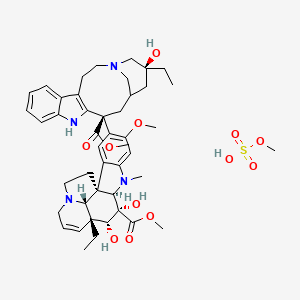

4-Desacetyl Vinblastine Methosulfate is a derivative of vinblastine, a vinca alkaloid known for its antitumor properties. This compound is primarily used in cancer research and treatment, particularly for its efficacy against prostate cancer . The molecular formula of this compound is C45H60N4O12S, and it has a molecular weight of 881.04 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetyl Vinblastine Methosulfate typically involves the modification of vinblastine. One common method includes the removal of the acetyl group from vinblastine to produce 4-Desacetyl Vinblastine, followed by the addition of a methosulfate group . The reaction conditions often involve the use of hydrides in an aqueous solution of oxygen-containing ferric trichloride and ammonium oxalate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves column-layer separation and salification to purify the compound . The production is carried out under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-Desacetyl Vinblastine Methosulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrides, oxygen-containing ferric trichloride, and ammonium oxalate . The reactions are typically carried out under aqueous conditions with controlled temperature and pH.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

科学的研究の応用

4-Desacetyl Vinblastine Methosulfate has a wide range of scientific research applications:

Chemistry: Used as a reference material for analytical standards.

Biology: Studied for its effects on cellular processes and microtubule dynamics.

Medicine: Used in the treatment of prostate cancer and other tumors.

Industry: Employed in the development of new antitumor agents and therapeutic drugs.

作用機序

The mechanism of action of 4-Desacetyl Vinblastine Methosulfate involves the inhibition of tubulin polymerization into microtubules . This inhibition leads to mitotic arrest and cell death, making it effective against rapidly dividing cancer cells . The compound targets the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule .

類似化合物との比較

4-Desacetyl Vinblastine Methosulfate is similar to other vinca alkaloids such as vincristine, vinblastine, vindesine, and vinorelbine . it is unique in its specific structural modifications, which enhance its antitumor activity and reduce toxicity . The slight differences in functional groups among these compounds result in significant variations in their oncolytic range, potency, and toxicity .

List of Similar Compounds

- Vincristine

- Vinblastine

- Vindesine

- Vinorelbine

生物活性

4-Desacetyl Vinblastine Methosulfate is a derivative of vinblastine, a well-known vinca alkaloid recognized for its significant antitumor properties. This compound has garnered attention in cancer research, particularly for its efficacy against various cancers, including prostate cancer. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant case studies.

Molecular Formula: C45H60N4O12S

Molecular Weight: 881.0 g/mol

The synthesis of this compound typically involves the removal of the acetyl group from vinblastine, followed by the introduction of a methosulfate group. This modification enhances its solubility and bioavailability compared to its parent compound.

This compound primarily exerts its biological effects through the inhibition of tubulin polymerization into microtubules. This disruption in microtubule dynamics leads to cell cycle arrest, particularly in the metaphase stage, ultimately resulting in apoptosis of cancer cells. The compound's action is similar to that of other vinca alkaloids but may exhibit variations in potency and side effects.

Antitumor Efficacy

Recent studies have demonstrated that this compound shows promising antitumor activity:

- Prostate Cancer: In vitro studies indicated that this compound effectively inhibits the proliferation of prostate cancer cells, suggesting potential as a therapeutic agent in clinical settings .

- Ewing's Sarcoma: A case study reported ineffective erythropoiesis during treatment with desacetyl vinblastine amide sulfate (a related compound), highlighting the need for careful monitoring of hematological parameters during therapy .

Comparison with Other Vinca Alkaloids

The biological activity of this compound can be compared with other vinca alkaloids such as vincristine and vinorelbine. A study indicated that at a concentration of 1 µM, this compound effectively blocks tubulin polymerization in vitro, similar to vincristine and vinblastine .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 1.0 | Inhibition of tubulin polymerization |

| Vincristine | 1.0 | Inhibition of tubulin polymerization |

| Vinorelbine | 0.5 | Inhibition of tubulin polymerization |

Case Studies

- Metastatic Ewing's Sarcoma : A patient undergoing treatment with desacetyl vinblastine amide sulfate exhibited significant hematological abnormalities, which resolved upon cessation of therapy. This case underlines the importance of monitoring side effects associated with vinca alkaloids and their derivatives .

- Prostate Cancer Treatment : Clinical trials are ongoing to assess the efficacy and safety profile of this compound in patients with advanced prostate cancer. Early results suggest a favorable response rate with manageable toxicity .

特性

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;methyl hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N4O8.CH4O4S/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6;1-5-6(2,3)4/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3;1H3,(H,2,3,4)/t26?,35-,36+,37+,40-,41+,42+,43-,44-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNLFDIDGVZKIP-FRGJZBAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。